molecular formula C21H43NO2Sn B3376737 (S)-1-Boc-2-tributylstannanylpyrrolidine CAS No. 123387-67-7

(S)-1-Boc-2-tributylstannanylpyrrolidine

Cat. No.: B3376737
CAS No.: 123387-67-7
M. Wt: 460.3 g/mol
InChI Key: PZUXJSXENZTXMP-UHFFFAOYSA-N
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Description

(S)-1-Boc-2-tributylstannanylpyrrolidine: is a synthetic organic compound that has garnered significant attention in scientific research. Its molecular formula is C21H43NO2Sn , and it has a molecular weight of 460.3 g/mol . This compound is known for its utility in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions usually require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, large-scale distillation techniques, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

(S)-1-Boc-2-tributylstannanylpyrrolidine: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form various derivatives, often involving the use of oxidizing agents such as hydrogen peroxide or chromium-based reagents.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound. Reagents such as alkyl halides or sulfonates are often used in these reactions.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, chromium-based reagents

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Alkyl halides, sulfonates

Major Products Formed:

  • Oxidation: Various oxidized derivatives

  • Reduction: Reduced forms of the compound

  • Substitution: Substituted derivatives with different alkyl or aryl groups

Scientific Research Applications

(S)-1-Boc-2-tributylstannanylpyrrolidine: has a wide range of applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

  • Biology: The compound is utilized in the study of biological systems, including enzyme inhibition and protein labeling.

  • Industry: The compound is used in the manufacturing of various chemical products, including polymers and specialty chemicals.

Mechanism of Action

The mechanism by which (S)-1-Boc-2-tributylstannanylpyrrolidine exerts its effects involves its interaction with molecular targets and pathways. The tributylstannyl group is known to facilitate the formation of organotin compounds, which can act as catalysts or intermediates in various chemical reactions. The Boc group serves as a protecting group, preventing unwanted reactions at the amine site during synthesis.

Comparison with Similar Compounds

(S)-1-Boc-2-tributylstannanylpyrrolidine: is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:

  • (S)-1-Boc-3-acetamidopyrrolidine: This compound differs in the presence of an acetamide group instead of the tributylstannyl group.

  • Tributyltin compounds: These compounds share the tributylstannyl group but differ in the core structure and functional groups.

The uniqueness of this compound lies in its combination of the tributylstannyl group and the Boc-protected pyrrolidine, which provides versatility in its applications and reactivity.

Properties

CAS No.

123387-67-7

Molecular Formula

C21H43NO2Sn

Molecular Weight

460.3 g/mol

IUPAC Name

tert-butyl (2S)-2-tributylstannylpyrrolidine-1-carboxylate

InChI

InChI=1S/C9H16NO2.3C4H9.Sn/c1-9(2,3)12-8(11)10-6-4-5-7-10;3*1-3-4-2;/h6H,4-5,7H2,1-3H3;3*1,3-4H2,2H3;

InChI Key

PZUXJSXENZTXMP-UHFFFAOYSA-N

Isomeric SMILES

CCCC[Sn](CCCC)(CCCC)[C@H]1CCCN1C(=O)OC(C)(C)C

SMILES

CCCC[Sn](CCCC)(CCCC)C1CCCN1C(=O)OC(C)(C)C

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1CCCN1C(=O)OC(C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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